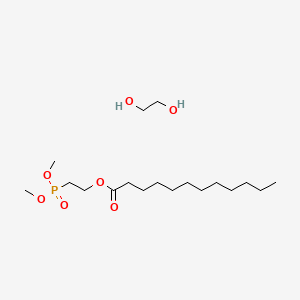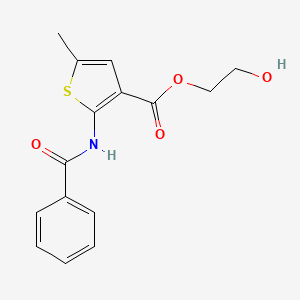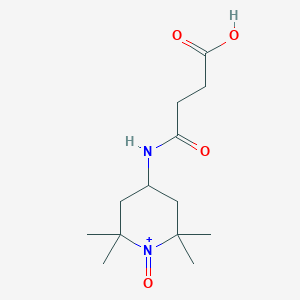![molecular formula C16H11BrO B14430402 1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- CAS No. 81975-58-8](/img/structure/B14430402.png)
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- is a chemical compound that belongs to the class of indenones
Métodos De Preparación
The synthesis of 1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- typically involves the condensation of 3-bromobenzaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Análisis De Reacciones Químicas
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various indenone derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, anticancer, and antimicrobial properties, which could be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2-[(4-bromophenyl)methylene]-2,3-dihydro-: This compound has a similar structure but with the bromine atom in a different position, which can lead to different chemical and biological properties.
1H-Inden-1-one, 2-[(3-chlorophenyl)methylene]-2,3-dihydro-:
1H-Inden-1-one, 2-[(3-methylphenyl)methylene]-2,3-dihydro-: The presence of a methyl group instead of a halogen can lead to different chemical behavior and biological activity.
The uniqueness of 1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
81975-58-8 |
|---|---|
Fórmula molecular |
C16H11BrO |
Peso molecular |
299.16 g/mol |
Nombre IUPAC |
2-[(3-bromophenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C16H11BrO/c17-14-6-3-4-11(9-14)8-13-10-12-5-1-2-7-15(12)16(13)18/h1-9H,10H2 |
Clave InChI |
BVIWTKYMZMLBTA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)C1=CC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


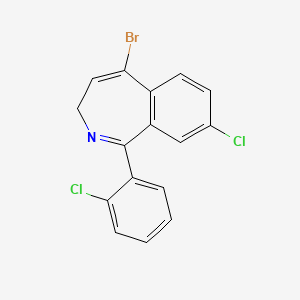
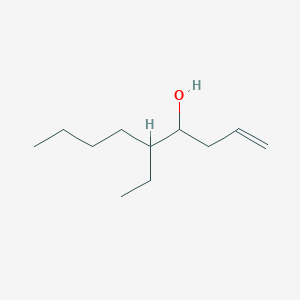

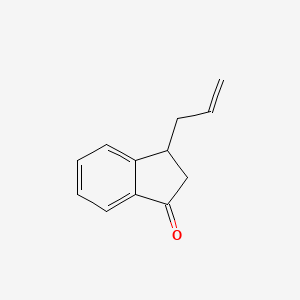
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
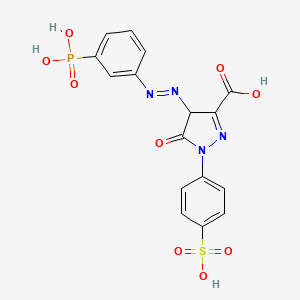
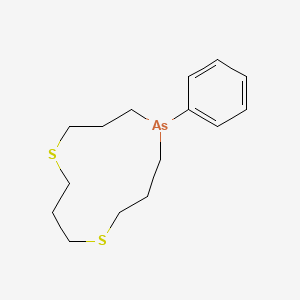

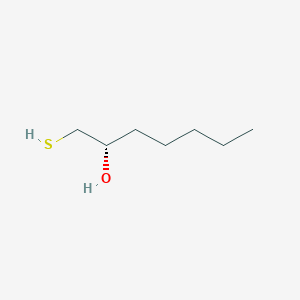
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)

